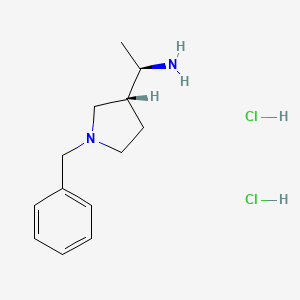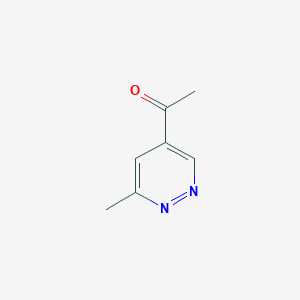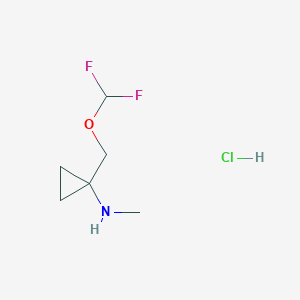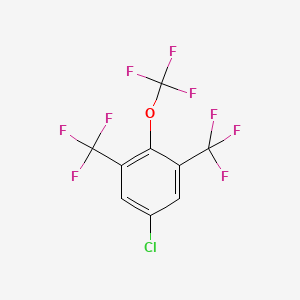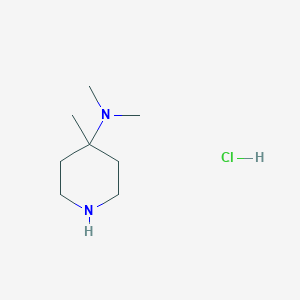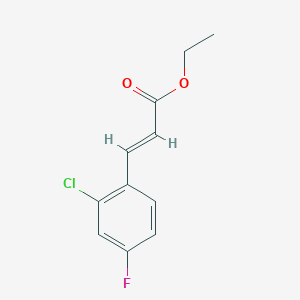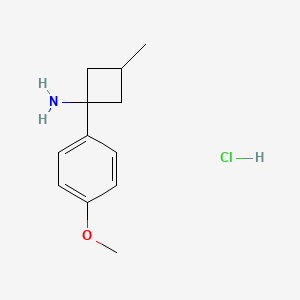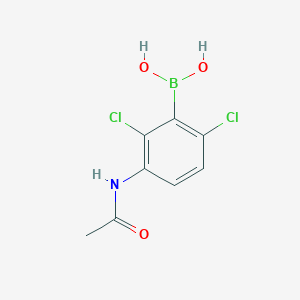
(3-Acetamido-2,6-dichlorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Acetamido-2,6-dichlorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetamido and dichloro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetamido-2,6-dichlorophenyl)boronic acid typically involves the following steps:
Nitration: The starting material, 2,6-dichloroaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Borylation: Finally, the acetamido compound undergoes a borylation reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (3-Acetamido-2,6-dichlorophenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: 3-Acetamido-2,6-dichlorophenol.
Reduction: 3-Acetamido-2,6-dichlorophenylboronic ester.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
Chemistry:
Suzuki-Miyaura Coupling: (3-Acetamido-2,6-dichlorophenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes that interact with boronic acids, making it useful in biochemical studies.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Molecular Targets and Pathways: (3-Acetamido-2,6-dichlorophenyl)boronic acid exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s mechanism of action often involves the formation of reversible covalent bonds with active site residues of enzymes.
類似化合物との比較
Phenylboronic Acid: Lacks the acetamido and dichloro substituents, making it less specific in certain reactions.
(3-Acetamidophenyl)boronic Acid: Similar structure but without the dichloro groups, resulting in different reactivity and selectivity.
(2,6-Dichlorophenyl)boronic Acid: Lacks the acetamido group, affecting its interaction with biological targets.
Uniqueness: (3-Acetamido-2,6-dichlorophenyl)boronic acid is unique due to the presence of both acetamido and dichloro groups, which enhance its reactivity and specificity in chemical reactions and biological interactions. This makes it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C8H8BCl2NO3 |
|---|---|
分子量 |
247.87 g/mol |
IUPAC名 |
(3-acetamido-2,6-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C8H8BCl2NO3/c1-4(13)12-6-3-2-5(10)7(8(6)11)9(14)15/h2-3,14-15H,1H3,(H,12,13) |
InChIキー |
VOMSLJRFAOIIBX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1Cl)NC(=O)C)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







